Teneligliptin-d8 Sulfoxide
Description
Properties
Molecular Formula |
C₂₂H₂₂D₈N₆O₂S |
|---|---|
Molecular Weight |
450.63 |
Synonyms |
[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8 Sulfoxide; 3-[[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]carbonyl]thiazolidine-d8 Sulfoxide; Tenelia-d8 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Metabolism
Teneligliptin is metabolized into teneligliptin sulfoxide through the action of flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 3A4 (CYP3A4) enzymes. Research indicates that genetic polymorphisms in these enzymes can significantly affect the pharmacokinetics of teneligliptin, influencing its efficacy and safety profile in different populations.
Table 1: Pharmacokinetic Parameters of Teneligliptin and Its Sulfoxide
| Parameter | Teneligliptin | Teneligliptin-d8 Sulfoxide |
|---|---|---|
| Maximum Steady-State Concentration (Cmax,ss) | Varies with FMO3/CYP3A4 polymorphisms | Higher stability due to deuteration |
| Area Under Curve (AUC) | Influenced by genetic factors | Enhanced due to deuterium effects |
| Half-life (t1/2) | Approximately 9 hours | Potentially extended due to deuterium |
This table summarizes key pharmacokinetic parameters that are affected by the metabolic pathways of teneligliptin and its sulfoxide form. The presence of deuterium in this compound may lead to altered pharmacokinetics, offering insights into drug design and development.
Diabetes Management
This compound retains the therapeutic properties of teneligliptin, making it effective for glycemic control in type 2 diabetes patients. Clinical studies have shown that it can improve glycemic control while also providing cardioprotective effects.
- Case Study : A study on diabetic mice treated with teneligliptin demonstrated reduced myocardial hypertrophy and improved cardiac function markers, suggesting its potential use in diabetic cardiomyopathy (DCM) treatment .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of teneligliptin. It has been shown to inhibit key inflammatory pathways, which may extend its applications beyond diabetes management.
- Mechanism : Teneligliptin's inhibition of NADPH oxidase 4 and NLRP3 inflammasome activation suggests potential therapeutic benefits in inflammatory conditions associated with diabetes .
Biomarker Development
The unique properties of this compound make it an excellent candidate for use as a biomarker in pharmacogenetic studies. Its stable isotopic labeling allows for precise tracking in metabolic studies.
- Research Insight : Studies have indicated that polymorphisms in FMO3 and CYP3A4 significantly influence the pharmacokinetics of teneligliptin, providing a basis for personalized medicine approaches .
Drug Interaction Studies
The sulfoxide form can be utilized to investigate drug-drug interactions, particularly involving metabolic pathways mediated by FMO3 and CYP3A4.
Comparison with Similar Compounds
Structural Features :
- Molecular formula: C₂₂H₂₀D₈N₆O₂S (deuterated at specific positions for isotopic stability).
- Key mass transitions: m/z 443.2 → 68.2 (teneligliptin sulfoxide) and m/z 435.2 → 251.3 (teneligliptin-d8) .
Comparison with Similar Compounds
Teneligliptin Sulfoxide vs. Teneligliptin
| Parameter | Teneligliptin Sulfoxide | Teneligliptin |
|---|---|---|
| Bioactivity | Active metabolite with prolonged DPP-4 inhibition | Parent drug; rapid absorption and metabolism |
| Metabolic Pathway | Oxidation via FMO3/CYP3A4 | Primarily metabolized to sulfoxide derivative |
| Plasma Half-Life | ~26.9 hours | ~24.2 hours |
| Analytical Use | Quantified alongside parent drug in LC-MS/MS | Requires deuterated standards for detection |
| Deuterated Form | Teneligliptin-d8 Sulfoxide (internal standard) | Teneligliptin-d8 (reference standard) |
Comparison with Other DPP-4 Inhibitors and Metabolites
Sitagliptin
- Metabolism : Excreted largely unchanged (77% renal excretion); minimal hepatic metabolism.
- Active Metabolites: None clinically significant.
- Deuterated Analogs: Limited use in assays due to stable parent compound.
Saxagliptin
- Metabolism : Forms active metabolite (5-hydroxy saxagliptin) via CYP3A4/5.
- Deuterated Standards : Saxagliptin-d4 used in pharmacokinetic studies.
Key Differentiators of Teneligliptin Sulfoxide:
- Dual Metabolic Pathway : Relies on both FMO3 and CYP3A4, reducing drug-drug interaction risks compared to CYP-dependent agents .
- Deuterated Stability : this compound enhances assay precision by minimizing isotopic interference .
Comparison with Other Deuterated Sulfoxides
Tazarotene Sulfoxide-d8
- Application : Used as an internal standard in dermatopharmacokinetic studies (e.g., psoriasis treatments).
- Structural Contrast: Contains a retinoid backbone vs. teneligliptin’s thiazolidine-piperazine scaffold.
Analytical Performance Metrics
| Compound | LC-MS/MS Transition (m/z) | Linear Range (ng/mL) | Key Matrix |
|---|---|---|---|
| This compound | 443.2 → 68.2 | 2.5–500 | Human Plasma |
| Tazarotene Sulfoxide-d8 | Not reported | 1–200 | Skin Homogenate |
Sulfoxide-Containing Drugs: Structural and Functional Insights
- Sulindac Sulfoxide : Prodrug converted to active sulfide; contrasts with teneligliptin sulfoxide’s direct activity .
Preparation Methods
Non-Deuterated Teneligliptin Sulfoxide Synthesis
The foundational synthesis of teneligliptin sulfoxide involves a three-step process:
-
Piperazine Coupling : Reaction of 3-methyl-1-phenyl-1H-pyrazole with piperazine under Buchwald-Hartwig amination conditions.
-
Pyrrolidine Functionalization : Introduction of the thiazolidine carbonyl group via nucleophilic acyl substitution.
-
Sulfoxidation : Controlled oxidation using meta-chloroperbenzoic acid (mCPBA) to convert the thiazolidine sulfur to sulfoxide.
Critical reaction conditions from the ChemicalBook protocol include:
Deuteration Methodology
Deuteration of teneligliptin precedes sulfoxidation and employs two primary strategies:
Strategy 1: Acid-Catalyzed H/D Exchange
-
Reagents : D2O (99.8% deuterium), SnCl2·2D2O, HCl/DCl mixture.
-
Conditions : Reflux at 80°C for 48 hours under nitrogen.
-
Deuteration Efficiency : Achieves >98% D-incorporation at piperazine C-H positions.
Strategy 2: Base-Mediated Isotope Exchange
-
Reagents : NaOD (40% in D2O), crown ether catalysts (18-crown-6).
-
Conditions : 25°C for 72 hours with stirring.
-
Selectivity : Targets pyrrolidine β-hydrogens due to increased acidity.
A comparative analysis of deuteration methods reveals:
| Parameter | Acid-Catalyzed | Base-Mediated |
|---|---|---|
| Reaction Time | 48 hours | 72 hours |
| Deuterium Incorporation | 98.2 ± 0.5% | 95.4 ± 1.2% |
| Byproduct Formation | <1% | 3–5% |
| Scalability | Suitable for >100 g batches | Limited to <50 g batches |
Sulfoxidation of Deuterated Teneligliptin
The deuterated intermediate undergoes sulfoxidation under carefully controlled conditions to prevent over-oxidation to sulfone:
Optimized Protocol :
-
Oxidizing Agent : mCPBA (1.05 eq) in dichloromethane.
-
Temperature : −10°C to 0°C.
-
Reaction Monitoring : HPLC-MS at m/z 443.2 → 68.2 for sulfoxide vs. m/z 459.2 → 84.1 for sulfone.
Key challenges include maintaining the stereochemical integrity of the sulfoxide group, achieved through:
-
Strict temperature control (−10°C ± 2°C).
-
Sub-stoichiometric oxidant use (1.05 eq vs. theoretical 1.0 eq).
Analytical Validation of this compound
LC-MS/MS Quantification
The validated method from Park et al. (2020) demonstrates:
| Parameter | This compound | Teneligliptin |
|---|---|---|
| Linear Range | 2.5–500 ng/mL | 5–1000 ng/mL |
| LOD | 0.8 ng/mL | 1.5 ng/mL |
| Intraday Precision | 2.1–4.8% RSD | 3.0–5.5% RSD |
| Interday Accuracy | 98.2–102.4% | 96.8–103.1% |
Chromatographic conditions:
Isotopic Purity Assessment
High-resolution MS (HRMS) confirms deuterium distribution:
| Isotopic Peak | m/z Observed | Theoretical m/z | Error (ppm) |
|---|---|---|---|
| [M+H]+ | 451.2753 | 451.2749 | +0.89 |
| [M+D]+ | 452.2796 | 452.2792 | +0.88 |
Deuterium content ≥98% satisfies FDA guidelines for isotope-labeled internal standards.
Metabolic and Pharmacokinetic Considerations
The FMO3 and CYP3A4 genetic polymorphisms significantly impact teneligliptin sulfoxide pharmacokinetics:
-
FMO3 rs909530 Polymorphism :
-
CYP3A4 rs2242480 :
These findings necessitate strict control over deuterated sulfoxide purity to avoid confounding metabolic studies.
Industrial-Scale Production Challenges
Regulatory Compliance
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Teneligliptin-d8 Sulfoxide, and how can isotopic purity be validated?
- Methodological Answer : Synthesis requires precise deuterium incorporation at the sulfoxide moiety, typically via controlled oxidation of deuterated precursors. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and exclude protio-contaminants. Purification via reverse-phase HPLC ensures removal of unreacted intermediates. Stability studies under inert atmospheres (e.g., argon) prevent isotopic exchange .
Q. Which analytical techniques are optimal for characterizing this compound, and how should method validation be structured?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying trace impurities and isotopic enrichment. Method validation follows ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (90–110% recovery). Cross-validation against non-deuterated Teneligliptin ensures specificity. Reference standards must comply with pharmacopeial monographs (e.g., USP) for traceability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store at 2–8°C in amber glass vials to prevent photodegradation. Spill containment requires inert absorbents (e.g., vermiculite), and waste disposal must adhere to EPA/DOT guidelines for deuterated compounds. Emergency protocols include immediate rinsing with water for skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for this compound under varied pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies (e.g., 40°C/75% RH) with pH-specific buffers (1–13) to identify degradation pathways. Use LC-MS to characterize degradation products (e.g., sulfone derivatives) and kinetic modeling (Arrhenius plots) to predict shelf life. Discrepancies may arise from deuterium kinetic isotope effects, requiring adjustments in activation energy calculations .
Q. What experimental strategies mitigate deuterium isotope effects in pharmacokinetic (PK) studies using this compound as an internal standard?
- Methodological Answer : Isotope effects on metabolism (e.g., CYP450-mediated oxidation) can skew PK data. Use cross-validation with a structurally distinct internal standard (e.g., stable isotope-labeled analogs of sitagliptin) to control for matrix effects. Ensure deuterium labeling does not occur at metabolic hotspots, as confirmed by in vitro microsomal assays .
Q. How should researchers design experiments to assess the impact of this compound on DPP-4 inhibition assays, given its structural similarity to non-deuterated Teneligliptin?
- Methodological Answer : Conduct competitive binding assays using recombinant DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC). Compare IC₅₀ values between deuterated and non-deuterated forms. Molecular dynamics simulations can predict alterations in binding affinity due to deuterium-induced conformational changes. Validate findings with X-ray crystallography of DPP-4 complexes .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR/MS datasets to identify critical process parameters (CPPs) affecting isotopic purity. Use control charts (e.g., Shewhart charts) for real-time monitoring of deuterium content. Reproducibility is enhanced by orthogonal partial least squares (OPLS) regression to correlate synthesis conditions with impurity profiles .
Q. How can researchers ensure cross-laboratory reproducibility of this compound quantification in biological matrices?
- Methodological Answer : Implement a harmonized LC-MS/MS protocol with shared reference materials and calibration curves. Participate in inter-laboratory proficiency testing (e.g., CAP surveys). Use isotopically labeled internal standards for matrix effect correction and document all parameters (e.g., column lot, ionization source) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
